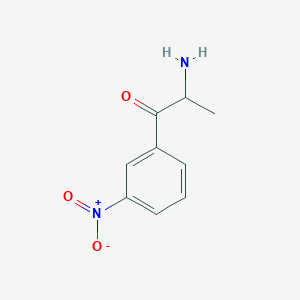

2-Amino-1-(3-nitrophenyl)propan-1-one

Description

2-Amino-1-(3-nitrophenyl)propan-1-one is a synthetic cathinone analog characterized by a phenylpropanone backbone substituted with an amino group at the C2 position and a nitro group at the meta (3-) position of the aromatic ring. Its molecular formula is C₉H₁₀N₂O₃ (molecular weight: 194.19 g/mol). Structurally, it belongs to the β-keto-amphetamine family, sharing similarities with psychoactive cathinones such as methcathinone and mephedrone.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-amino-1-(3-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H10N2O3/c1-6(10)9(12)7-3-2-4-8(5-7)11(13)14/h2-6H,10H2,1H3 |

InChI Key |

RZYLDRCWOXRVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-nitrophenyl)propan-1-one typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of acetophenone to form 3-nitroacetophenone, which is then subjected to reductive amination to introduce the amino group at the alpha position relative to the ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-Amino-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-nitrophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2-Amino-1-(3-nitrophenyl)propan-1-one with key analogs based on substituent positions and functional groups:

Key Observations:

- Nitro Group Position: The meta (3-) nitro substitution in the target compound contrasts with the para (4-) or ortho (6-) positions in analogs (e.g., ).

- Functional Group Variations : Replacement of the β-keto group with hydroxyl (e.g., ) or piperazine rings (e.g., ) alters solubility and bioactivity. Hydroxyl derivatives exhibit higher polarity, while piperazine-containing analogs show promise in CNS disorders .

Pharmacological Activity

Antimalarial Activity ():

Imidazolopiperazine derivatives with fluorophenyl substitutions (e.g., Compounds 6–9) demonstrate IC₅₀ values ranging from 20–90 nM against P. falciparum. The β-keto group in these compounds likely enhances membrane permeability, though the nitro group’s electron-withdrawing effects in the target compound may alter binding kinetics .

CNS Activity ():

Cathinones like 4-fluoromethcathinone (4-FMC) share the 2-amino-1-phenylpropan-1-one core. The nitro group in the target compound may reduce stimulant effects compared to halogenated analogs due to altered dopamine reuptake inhibition .

Physicochemical Properties

- Solubility: Nitro-substituted compounds (e.g., ) show moderate solubility in polar solvents (DMSO, methanol), whereas piperazine derivatives () may exhibit enhanced water solubility as salts.

- Stability: The β-keto group in cathinones is prone to degradation under acidic conditions, but nitro groups may stabilize the aromatic ring against oxidation .

Biological Activity

2-Amino-1-(3-nitrophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an amino group and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The presence of the nitro group is particularly relevant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various derivatives, compounds with similar structures demonstrated significant inhibition against a range of bacterial strains. For instance, modifications to the nitrophenyl group enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) reported as low as 3.12 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.00 | Staphylococcus aureus |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound's ability to modulate signaling pathways related to cell survival and death has been highlighted.

Case Study:

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Inhibitory effects on nitric oxide synthases (iNOS and nNOS) have been observed, which are crucial in neuroinflammation and neurodegeneration contexts.

| Compound | % iNOS Inhibition | % nNOS Inhibition |

|---|---|---|

| This compound | 78.20 ± 2.43 | 46.04 ± 2.85 |

This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of transcription factors involved in cell cycle regulation.

- Neuroprotective Mechanism: Reduction of reactive nitrogen species through inhibition of nitric oxide synthases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.